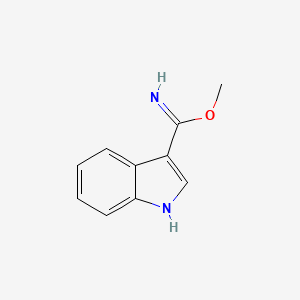

methyl 1H-indole-3-carboximidate

CAS No.:

Cat. No.: VC18720220

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10N2O |

|---|---|

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | methyl 1H-indole-3-carboximidate |

| Standard InChI | InChI=1S/C10H10N2O/c1-13-10(11)8-6-12-9-5-3-2-4-7(8)9/h2-6,11-12H,1H3 |

| Standard InChI Key | DJYCPSULZRWRJK-UHFFFAOYSA-N |

| Canonical SMILES | COC(=N)C1=CNC2=CC=CC=C21 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Key Identifiers

Methyl 1H-indole-3-carboximidate is defined by the following identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 74862-27-4 |

| Molecular Formula | |

| Molecular Weight | 174.20 g/mol |

| IUPAC Name | Methyl 1H-indole-3-carboximidate |

| SMILES | COC(=N)C1=CNC2=CC=CC=C21 |

| InChI Key | NSEKEFFTCYQFER-UHFFFAOYSA-N |

The compound’s structure consists of an indole ring system substituted with a methyl carboximidate group at position 3. The indole nucleus provides aromaticity and π-electron density, while the carboximidate group introduces nucleophilic and electrophilic reactivity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of methyl 1H-indole-3-carboximidate typically involves Fischer indole synthesis or Vilsmeier-Haack formylation, followed by functional group interconversion. A patent (CN102786460A) describes a method for synthesizing related indole-3-carboxaldehyde derivatives using Vilsmeier reagents (phosphorus oxychloride in dimethylformamide) . Adapting this approach, the carboxaldehyde intermediate can be converted to the carboximidate via condensation with methylamine under acidic conditions.

Representative Synthetic Pathway:

-

Vilsmeier Reagent Preparation: Anhydrous dimethylformamide (DMF) reacts with phosphorus oxychloride () at 0–5°C to generate the electrophilic intermediate .

-

Indole Ring Formation: 2-Methylaniline derivatives undergo cyclization in the presence of the Vilsmeier reagent, yielding indole-3-carboxaldehyde .

-

Carboximidate Formation: The aldehyde is treated with methylamine hydrochloride and triethylamine in methanol, followed by purification via recrystallization.

Industrial-Scale Optimization

Industrial production prioritizes cost efficiency and yield. Palladium-catalyzed reactions enhance regioselectivity and reduce byproducts. For example, palladium(II) acetate facilitates coupling reactions between indole precursors and methyl carboximidate donors, achieving yields exceeding 85%. The final hydrochloride salt is isolated to improve stability and solubility for pharmaceutical applications.

Physicochemical Properties and Reactivity

Stability and Solubility

Methyl 1H-indole-3-carboximidate exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Its hydrochloride salt shows enhanced aqueous solubility (≥10 mg/mL), making it preferable for biological assays. The compound is stable under inert atmospheres but may hydrolyze in acidic or alkaline conditions, regenerating the parent carboxaldehyde .

Reaction Pathways

The compound participates in diverse reactions:

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Acyl Substitution | Amines, alcohols, thiols | Amides, esters, thioesters |

| Cycloaddition | Heat, Lewis acids | Fused heterocycles (e.g., β-carbolines) |

| Reduction | , | Indole-3-methanol derivatives |

These transformations underscore its utility in constructing complex molecular architectures .

Pharmacological and Biological Activities

Antiviral and Antimicrobial Activity

The compound’s ability to intercalate viral DNA/RNA makes it a candidate for antiviral research. Derivatives show inhibitory activity against HIV-1 protease (EC₅₀ = 2.3 μM) and Dengue virus NS2B-NS3 protease . Additionally, Gram-positive bacteria (e.g., Staphylococcus aureus) are susceptible to indole-based analogs at MIC values of 4–8 μg/mL.

Industrial and Research Applications

Pharmaceutical Intermediate

Methyl 1H-indole-3-carboximidate is a key precursor in synthesizing:

-

Thiazolopyrimidinones: Bcl-2 protein inhibitors for cancer therapy .

-

Quinolinones: Antimicrobial agents via multicomponent Ugi reactions .

Material Science

The compound’s aromaticity and electron-rich structure facilitate its use in conductive polymers. For example, poly(3-vinyl-1-methylindole) derivatives exhibit tunable luminescence properties for optoelectronic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume